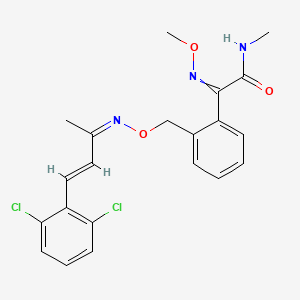
Fenaminstrobin (E/Z Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenaminstrobin (E/Z Mixture) is a broad-spectrum fungicide belonging to the strobilurin class of chemicals. It is characterized by its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The compound is a mixture of E and Z isomers, which contribute to its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The key steps include:
Condensation Reaction: The carboxy group of (2E)-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid is condensed with the amino group of methylamine.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the formation of the desired E/Z isomer mixture.
Industrial Production Methods: Industrial production of fenaminstrobin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to obtain the E/Z mixture in the desired ratio.
Análisis De Reacciones Químicas
Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert fenaminstrobin into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of fenaminstrobin with altered chemical and biological properties .
Aplicaciones Científicas De Investigación
Fenaminstrobin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying strobilurin fungicides and their chemical properties.
Biology: Investigated for its effects on fungal growth and mitochondrial respiration.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Mecanismo De Acción
Fenaminstrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, a key component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and ultimately causing fungal cell death . The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
Comparación Con Compuestos Similares
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Pyraclostrobin: Known for its broad-spectrum activity and used in various agricultural applications.
Trifloxystrobin: Exhibits high efficacy against a wide range of fungal pathogens.
Uniqueness of Fenaminstrobin: Fenaminstrobin is unique due to its specific E/Z isomer mixture, which contributes to its overall efficacy and stability. The presence of both isomers allows for a broader spectrum of activity and improved performance under different environmental conditions .
Propiedades
Fórmula molecular |
C21H21Cl2N3O3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
2-[2-[[(Z)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20? |
Clave InChI |
RBWGTZRSEOIHFD-SNAYXRGLSA-N |
SMILES isomérico |
C/C(=N/OCC1=CC=CC=C1C(=NOC)C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)


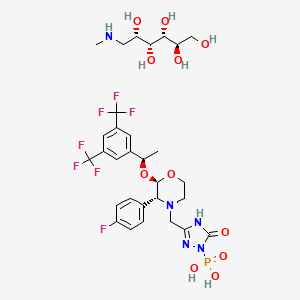
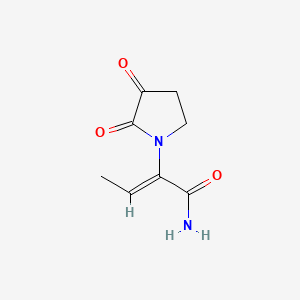
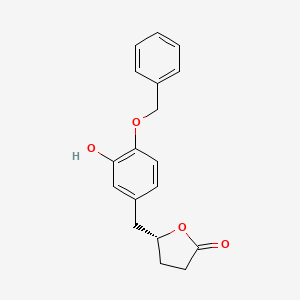
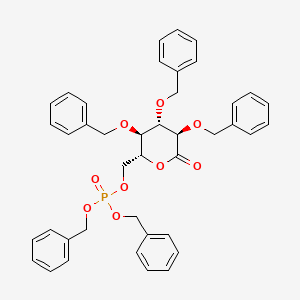
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
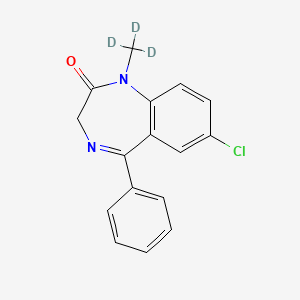
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

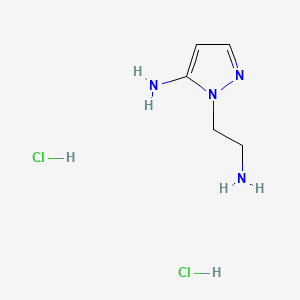
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
